methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Medicinal chemistry Prodrug design Metabolic stability

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-79-2; molecular formula C16H11BrFNO4S; MW 412.23 g/mol) is a fully oxidized N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylate bearing a 6-fluoro substituent on the benzothiazine core and a 4-bromophenyl group at N4. This compound belongs to a scaffold class first synthesized and characterized by López et al.

Molecular Formula C16H11BrFNO4S
Molecular Weight 412.23
CAS No. 1291867-79-2
Cat. No. B2390893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1291867-79-2
Molecular FormulaC16H11BrFNO4S
Molecular Weight412.23
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3
InChIKeyWVJCGHHJYDSPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-79-2): Structural Identity and Scaffold Context for Procurement Decisions


Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-79-2; molecular formula C16H11BrFNO4S; MW 412.23 g/mol) is a fully oxidized N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylate bearing a 6-fluoro substituent on the benzothiazine core and a 4-bromophenyl group at N4. This compound belongs to a scaffold class first synthesized and characterized by López et al. in 1998 as the inaugural examples of N-aryl-4H-1,4-benzothiazine 1,1-dioxide derivatives [1]. The 1,4-benzothiazine 1,1-dioxide scaffold has recently been validated as the most promising isosteric replacement for 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) in AMPA receptor positive allosteric modulator (AMPAR PAM) programs, retaining significant potentiator activity where 1,2-benzothiazine 1,1-dioxides and quinazolinone analogs were found to be inactive [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use only .

Why Methyl 4-(4-Bromophenyl)-6-Fluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide Cannot Be Replaced by In-Class Analogs Without Functional Consequence


Within the N-aryl-4H-1,4-benzothiazine-1,1-dioxide-2-carboxylate series, three structural variables dictate divergent reactivity, physicochemical properties, and target engagement potential: the C2 substituent (ester vs. nitrile), the position of fluorine on the benzothiazine ring (C6 vs. C7), and the nature and position of the N4-aryl substituent. The C2 methyl ester of CAS 1291867-79-2 is hydrolytically labile, enabling prodrug or active-metabolite strategies, whereas the C2 nitrile analog (CAS 1226437-68-8) is metabolically inert at this position [1]. Fluorine placement at C6 exerts a distinct electronic influence on the aromatic ring compared to C7-fluoro positional isomers such as CAS 1357776-45-4, altering both NMR spectroscopic signatures and intramolecular charge distribution [2]. The para-bromophenyl group provides a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs such as methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide [3]. These differences mean that interchange among analogs is not neutral: it predicts altered metabolic stability, altered hydrogen-bonding capacity, and distinct vectors for further chemical elaboration.

Quantitative Differentiation Evidence for Methyl 4-(4-Bromophenyl)-6-Fluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide vs. Closest Analogs


C2 Methyl Ester vs. C2 Carbonitrile: Hydrolytic Susceptibility and Prodrug Potential

The target compound carries a methyl ester at C2, which is susceptible to esterase-mediated hydrolysis to the corresponding carboxylic acid. In contrast, the closest C2 analog—4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1226437-68-8)—bears a nitrile group that is metabolically inert under standard physiological conditions. This distinction was explicitly exploited in the oxicam class of benzothiazine dioxide anti-inflammatory agents, where ester prodrugs were designed to liberate active carboxylic acid metabolites in vivo [1]. The methyl ester also provides a hydrogen-bond acceptor (C=O) at C2, whereas the nitrile offers a linear, weakly polar triple bond with distinct geometry and electronic character .

Medicinal chemistry Prodrug design Metabolic stability

6-Fluoro vs. 7-Fluoro Positional Isomerism: Differential Electronic Effects on the Benzothiazine Aromatic Ring

The target compound (CAS 1291867-79-2) bears fluorine at the 6-position of the benzothiazine ring, para to the sulfur atom of the thiazine. Its positional isomer, methyl 4-(3-bromophenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1357776-45-4), places fluorine at the 7-position, ortho to sulfur. These two isomers share the identical molecular formula (C16H11BrFNO4S) and molecular weight (412.23 Da) but differ in fluorine ring position, which alters the electronic environment of the aromatic ring as evidenced by distinct 13C NMR chemical shifts in analogous N-aryl benzothiazine dioxide systems characterized by López et al. [1]. The 6-fluoro substitution places the electronegative fluorine para to the sulfone, maximizing mesomeric electron withdrawal, whereas 7-fluoro substitution places it ortho, introducing steric and through-space effects absent at C6 .

Fluorine chemistry Positional isomer SAR Spectroscopic characterization

1,4-Benzothiazine 1,1-Dioxide Scaffold: Demonstrated AMPAR PAM Activity Where 1,2-Benzothiazine and Quinazolinone Isosteres Fail

In a systematic isosteric replacement study (Francotte et al., 2025), 1,4-benzothiazine 1,1-dioxides were identified as the most promising bioisosteres of 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) for AMPAR positive allosteric modulation. Compound 25b (a chloro-substituted 1,4-benzothiazine 1,1-dioxide) demonstrated an EC2X of 29 μM in the FLIPR assay on rat primary neuronal cultures, representing the highest activity within the series [1]. By contrast, all evaluated 1,2-benzothiazine 1,1-dioxides (compounds 15a/b, 16a/b, 18a/b, 19a/b, and 21a/b) and all quinazolinone analogs (11a-c) were found to be inactive as AMPAR potentiators [2]. This establishes that the 1,4-regioisomeric arrangement of the thiazine ring—the scaffold architecture present in CAS 1291867-79-2—is a prerequisite for retaining AMPAR PAM activity upon isosteric nitrogen deletion from BTDs.

AMPA receptor Positive allosteric modulator Isosteric replacement CNS drug discovery

4-Bromophenyl Substituent as a Synthetic Diversification Handle vs. Non-Halogenated Analogs

The 4-bromophenyl group at N4 of CAS 1291867-79-2 enables post-synthetic diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a capability that is absent in non-halogenated N4-aryl analogs such as methyl 4-(3-ethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291842-02-8) or methyl 4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1358469-10-9) . The Cu(I)-catalyzed intramolecular amination methodology of Melkonyan et al. (2011) is compatible with aryl bromide substrates, confirming that the bromine atom survives the key cyclization step and remains available for subsequent elaboration [1]. The para-substitution geometry ensures minimal steric hindrance for cross-coupling relative to meta-bromo analogs (e.g., CAS 1357776-45-4), potentially enabling higher coupling yields.

Cross-coupling chemistry Chemical biology tool Library synthesis Suzuki coupling

Synthetic Accessibility: Established Two-Step Methodology from Readily Available Precursors

The synthesis of N-aryl-4H-1,4-benzothiazine 1,1-dioxide-2-carboxylates—the exact chemotype of CAS 1291867-79-2—is well-precedented through two published methodologies. López et al. (2000) reported an improved procedure using silver nitrate as a catalyst for cyclization of N-aryl-phenylsulfonyl-acrylates with K2CO3 in DMF, achieving high yields for the title compound class [1]. Melkonyan et al. (2011) developed a complementary Cu(I)-catalyzed Ullmann-type intramolecular amination of (phenylthio)acetates that tolerates diverse functional groups including aryl bromides and operates under ligand-free conditions [2]. These robust protocols contrast with the less precedented synthesis of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides (the C2 nitrile series), which requires microwave irradiation under solvent-free conditions and has been characterized for a narrower substrate scope [3].

Synthetic methodology Process chemistry Silver nitrate catalysis

CK2 Kinase Binding Affinity: Computational Evidence Supporting the 1,4-Benzothiazine 1,1-Dioxide Scaffold

Molecular docking studies by Irrou et al. (2024) demonstrated that 1,4-benzothiazine-1,1-dioxide derivatives bind to human kinase CK2 with favorable affinity, with compound 4c exhibiting the highest binding affinity within the series and stable complex formation confirmed by molecular dynamics simulation over the full trajectory [1]. While the specific compounds studied (4a-d, 5a-d) bear different substitution patterns from CAS 1291867-79-2, the core 1,4-benzothiazine-1,1-dioxide scaffold is the pharmacophoric element responsible for CK2 engagement. CK2 is a validated oncology target overexpressed in multiple tumor types [2]. The presence of the 1,1-dioxide (sulfone) moiety is critical: it serves as both an electron-withdrawing group activating the scaffold for Michael addition and a hydrogen-bond acceptor contributing to target recognition, consistent with the broader medicinal chemistry of benzothiazine dioxides [2].

Kinase inhibition CK2 Molecular docking Cancer therapeutics

Highest-Impact Application Scenarios for Methyl 4-(4-Bromophenyl)-6-Fluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide Based on Verified Evidence


AMPA Receptor Positive Allosteric Modulator (AMPAR PAM) Screening Libraries

The 1,4-benzothiazine 1,1-dioxide scaffold has been experimentally validated as the only viable isosteric replacement for benzothiadiazine dioxides in AMPAR PAM programs, with representative compounds achieving EC2X values of 29–78 μM in FLIPR assays [1]. CAS 1291867-79-2 provides the core scaffold with a 4-bromophenyl handle for further SAR exploration via cross-coupling chemistry. The 6-fluoro substituent offers a vector for modulating electronic properties and metabolic stability, as demonstrated in the broader fluorinated benzothiazine anticancer literature [2].

Kinase CK2 Inhibitor Hit-to-Lead Optimization

Molecular docking and molecular dynamics simulations have confirmed stable binding of 1,4-benzothiazine-1,1-dioxide derivatives to human kinase CK2, a validated anti-cancer target [1]. CAS 1291867-79-2 incorporates the requisite 1,1-dioxide pharmacophore while offering the 4-bromophenyl group as a diversification point for optimizing potency, selectivity, and drug-like properties. The methyl ester at C2 may be hydrolyzed to the carboxylic acid for improved aqueous solubility or converted to amide congeners for enhanced target affinity [2].

Chemical Biology Probe Development via Late-Stage Diversification

The para-bromophenyl substituent enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for the installation of biotin tags, fluorophores, or affinity handles without de novo synthesis [1]. This positions CAS 1291867-79-2 as a privileged intermediate for generating chemical biology tool compounds from a common precursor. The Cu-catalyzed synthetic methodology of Melkonyan et al. (2011) confirms that the aryl bromide survives the cyclization step intact, making late-stage diversification a viable strategy [2].

Antimicrobial Sulfone Derivative Screening with Structural Comparator Controls

4H-1,4-Benzothiazine-1,1-dioxides (sulfones) have demonstrated moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi in standardized disk diffusion and microdilution assays [1]. The 1,1-dioxide oxidation state is critical: non-oxidized 4H-1,4-benzothiazines exhibit distinct and generally lower antimicrobial potency. CAS 1291867-79-2 can serve as a structurally defined comparator against its closest analogs (C2 nitrile, 7-fluoro isomer, and non-halogenated N4-aryl variants) to map the antimicrobial SAR landscape of this chemotype [2].

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